molecular formula C16H18N2O2S B2608053 N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)thiophene-3-carboxamide CAS No. 1705399-85-4

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)thiophene-3-carboxamide

Cat. No.: B2608053
CAS No.: 1705399-85-4
M. Wt: 302.39
InChI Key: QLPLSHIRVZEMTM-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)thiophene-3-carboxamide is a complex organic compound that combines the structural features of indole and thiophene derivatives Indole derivatives are known for their significant biological activities, while thiophene derivatives are widely used in medicinal chemistry and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)thiophene-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be necessary to maximize yield and purity. Continuous flow chemistry could be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, DMP, or KMnO4 (potassium permanganate) in an appropriate solvent such as dichloromethane or acetone.

    Reduction: LiAlH4 in anhydrous ether or THF (tetrahydrofuran).

    Substitution: Halogenation with Br2 (bromine) or Cl2 (chlorine) in the presence of a Lewis acid catalyst like FeCl3 (ferric chloride).

Major Products Formed

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of halogenated, nitrated, or sulfonated thiophene derivatives.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)thiophene-3-carboxamide is likely related to its ability to interact with biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. The indole moiety can bind to various receptors and enzymes, modulating their activity. The thiophene ring can enhance the compound’s stability and facilitate its interaction with hydrophobic pockets in proteins .

Properties

IUPAC Name

N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S/c1-18-6-4-11-8-12(2-3-14(11)18)15(19)9-17-16(20)13-5-7-21-10-13/h2-3,5,7-8,10,15,19H,4,6,9H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLPLSHIRVZEMTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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